4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde
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Overview
Description
4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde is a chemical compound with the molecular formula C15H24O4 It is characterized by the presence of hydroxyethoxy groups and di(propan-2-yl) substitutions on a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde typically involves the reaction of 3,5-di(propan-2-yl)benzaldehyde with ethylene glycol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the hydroxyethoxy groups .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzoic acid.
Reduction: Formation of 4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo reactions with nucleophilic sites on proteins and enzymes, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but with a different substitution pattern.
4-(2-Hydroxyethoxy)benzaldehyde: Lacks the di(propan-2-yl) substitutions.
4-[2-(2-Hydroxyethoxy)ethoxy]benzaldehyde: Similar but without the di(propan-2-yl) groups.
Uniqueness
4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde is unique due to the combination of hydroxyethoxy and di(propan-2-yl) groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
655245-43-5 |
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Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[2-(2-hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H26O4/c1-12(2)15-9-14(11-19)10-16(13(3)4)17(15)21-8-7-20-6-5-18/h9-13,18H,5-8H2,1-4H3 |
InChI Key |
JXYZEEUSFQIEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OCCOCCO)C(C)C)C=O |
Origin of Product |
United States |
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